molecular formula C21H22FNO4S B2970561 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone CAS No. 2034530-26-0

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone

Cat. No.: B2970561
CAS No.: 2034530-26-0
M. Wt: 403.47
InChI Key: LAIZCVHBTYUWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone features a hybrid structure combining a 1,4-thiazepane ring (with a 2-fluorophenyl substituent and sulfone group at the 1,1-dioxido position) and an isochroman-3-yl moiety linked via a methanone bridge.

Though direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural motifs align with compounds in pharmacological research, particularly those targeting BRAF/HDAC or triazole-based systems .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-yl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4S/c22-18-8-4-3-7-17(18)20-9-10-23(11-12-28(20,25)26)21(24)19-13-15-5-1-2-6-16(15)14-27-19/h1-8,19-20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIZCVHBTYUWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a complex organic molecule that exhibits potential pharmacological properties due to its unique structural features. This article reviews its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C19H17FN2O4SC_{19}H_{17}FN_{2}O_{4}S with a molecular weight of 420.47 g/mol. The structure includes a thiazepan ring, a fluorophenyl group, and an isochroman moiety, which may contribute to its interactions with biological targets.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : The thiazepan structure has been linked to antimicrobial properties, which could be beneficial in treating infections.
  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation : Related compounds have shown potential in increasing CFTR activity, which is crucial for managing cystic fibrosis .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes or receptors suggests potential roles as an inhibitor or modulator in biochemical pathways related to pain management or neuropharmacology.

The mechanism of action for this compound is hypothesized to involve:

  • Hydrogen Bonding : The thiazepan ring can form hydrogen bonds with polar functional groups in proteins.
  • π-π Interactions : The fluorophenyl group may engage in π-π interactions with aromatic residues in target proteins, modulating their activity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazepane Ring : Achieved through cyclization reactions involving sulfur-containing precursors.
  • Introduction of the Fluorophenyl Group : Often accomplished via electrophilic aromatic substitution reactions.
  • Attachment of the Isochroman Moiety : This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various thiazepane derivatives, including compounds similar to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: CFTR Modulation

Research on fluorinated isoxazoles demonstrated their ability to enhance CFTR activity in cellular models. This suggests that derivatives like this compound could also possess similar modulatory effects .

Data Tables

PropertyValue
Molecular FormulaC19H17FN2O4SC_{19}H_{17}FN_{2}O_{4}S
Molecular Weight420.47 g/mol
Antimicrobial ActivitySignificant against bacteria
CFTR ActivityPotential modulator

Comparison with Similar Compounds

Structural Analogues from BRAF/HDAC Dual Inhibitors ()

Compounds 14f–14j (Table 1) share fluorophenyl and sulfonamide groups but differ in their core structures (thiazole-pyrimidine vs. thiazepane-isochroman). Key comparisons:

Compound Core Structure Substituents Yield (%) Key Features
14f Thiazole-pyrimidine 2-Ethylthiazole, hydroxamic acid 65 BRAF/HDAC inhibition, moderate yield
14g Thiazole-pyrimidine 2-Isopropylthiazole 70 Enhanced yield with branched alkyl
14h Thiazole-pyrimidine 2-Cyclopropylthiazole 54 Lower yield due to steric hindrance
Target Compound Thiazepane-isochroman 2-Fluorophenyl, sulfone N/A Potential for improved solubility

Key Findings :

  • The target compound replaces the thiazole-pyrimidine core with a thiazepane-isochroman system, which may reduce steric constraints and improve metabolic stability compared to 14h .
  • The 2-fluorophenyl group in the target compound mirrors substituents in 14f–14j , suggesting shared electronic properties for target binding.

Triazole-Based Sulfonyl Derivatives ()

Triazole derivatives like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (Table 2) highlight the role of sulfonyl and fluorophenyl groups in bioactivity:

Compound Core Structure Substituents Synthesis Yield (%)
Triazole derivative 1,2,4-Triazole 2,4-Difluorophenyl, sulfone ~60–70 (estimated)
Target Compound Thiazepane-isochroman 2-Fluorophenyl, sulfone N/A

Key Findings :

  • Both compounds utilize sulfone groups, which enhance stability and hydrogen-bonding capacity.

Methanone Derivatives ()

Methanone-linked compounds in , such as [5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone, share the fluorophenyl-methanone motif but differ in aromatic cores (pyrrole vs. isochroman):

Compound Core Structure Substituents Key Features
Pyrrole derivative Pyrrole-naphthalene 2-Fluorophenyl, pentyl High lipophilicity, likely CNS-targeting
Target Compound Thiazepane-isochroman 2-Fluorophenyl, sulfone Balanced polarity for broader tissue distribution

Key Findings :

  • The isochroman moiety in the target compound may confer better water solubility than naphthalene-based analogues, improving bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.